2-Amino-6-chloropyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-chloropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7H3ClN4 . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives has been achieved through various methods. One such method involves the condensation of malononitrile molecules with thiols and aldehydes, using a pseudo-four-component reaction . Another method uses triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-6-chloropyridine-3,5-dicarbonitrile are quite diverse. For instance, it can be used in the preparation of 2-chloropyridine-3,5-dicarbonitriles . It can also participate in Vilsmeier reactions of tertiary alcohols, Diels–Alder reactions of 3-siloxy-1-aza-1,3-butadienes and 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different types of acetylenic compounds .Scientific Research Applications
Alzheimer's and Neuronal Vascular Diseases Treatment
Research has shown the potential of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives as multipotent drugs for treating Alzheimer's and neuronal vascular diseases. Compounds derived from 2-amino-6-chloropyridine-3,5-dicarbonitrile have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are important in the progression of Alzheimer's disease. Additionally, these compounds displayed neuroprotective properties in various tests, highlighting their potential therapeutic value in treating cholinergic dysfunction and oxidative stress-related neuronal diseases (Samadi et al., 2010).
Green Chemistry and Synthesis
2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives can be synthesized using environmentally friendly methods. A study highlighted a green one-pot method for synthesizing these derivatives efficiently, emphasizing the use of tetrachlorosilane and zinc chloride under solvent-free conditions. This approach not only aligns with green chemistry principles but also simplifies the synthesis process (Elmorsy et al., 2017).
Fluorescence Applications
The solid-state fluorescence properties of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, which are derivatives of 2-amino-6-chloropyridine-3,5-dicarbonitrile, have been explored. These compounds exhibited fluorescence in the violet or blue region, suggesting their potential use in materials science and photonic applications (Ershov et al., 2017).
Antimicrobial Properties
2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derived from 2-amino-6-chloropyridine-3,5-dicarbonitrile, have shown promising antibacterial activities against various strains of Escherichia coli. The structure of these pyridine derivatives significantly impacts their biological activity, offering a potential avenue for developing new antimicrobial drugs (Koszelewski et al., 2021).
Corrosion Inhibition
Studies have also demonstrated the efficacy of certain pyridine derivatives, including 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives, as corrosion inhibitors for metals like mild steel in acidic environments. This application is particularly significant in industrial settings where corrosion prevention is crucial (Ansari et al., 2015).
properties
IUPAC Name |
2-amino-6-chloropyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTHXARAGRKGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304367 | |
Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloropyridine-3,5-dicarbonitrile | |
CAS RN |
51768-01-5 | |
Record name | 51768-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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